1-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]piperazine
Description
Structure
3D Structure
Properties
Molecular Formula |
C10H18N4 |
|---|---|
Molecular Weight |
194.28 g/mol |
IUPAC Name |
1-[(2,5-dimethylpyrazol-3-yl)methyl]piperazine |
InChI |
InChI=1S/C10H18N4/c1-9-7-10(13(2)12-9)8-14-5-3-11-4-6-14/h7,11H,3-6,8H2,1-2H3 |
InChI Key |
YIUJFYOEEDHCMP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(=C1)CN2CCNCC2)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]piperazine typically involves the reaction of 1,3-dimethyl-5-chloromethylpyrazole with piperazine. The reaction is usually carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods
For industrial-scale production, the process may be optimized to enhance yield and purity. This could involve the use of continuous flow reactors, which allow for better control over reaction conditions and scalability. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
1-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperazine nitrogen atoms.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction could produce amines or alcohols. Substitution reactions typically result in the formation of N-alkyl or N-acyl derivatives .
Scientific Research Applications
Medicinal Chemistry
- Antimicrobial Activity : Research indicates that compounds similar to 1-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]piperazine exhibit significant antimicrobial properties. Studies have shown that pyrazole derivatives can inhibit the growth of various bacterial strains, making them potential candidates for developing new antibiotics.
- Anticancer Properties : The compound has been investigated for its anticancer activities. Pyrazole derivatives have demonstrated the ability to induce apoptosis in cancer cells and inhibit tumor growth in vitro and in vivo. Molecular docking studies suggest that these compounds interact with specific proteins involved in cancer progression .
- Anti-inflammatory Effects : Inflammation is a key factor in many diseases, including cancer and autoimmune disorders. Compounds with pyrazole structures have shown promise in reducing inflammation through the inhibition of pro-inflammatory cytokines .
Pharmacology
- Enzyme Inhibition : The compound has been shown to inhibit various enzymes that play crucial roles in disease mechanisms. For example, it may interfere with enzymes involved in the metabolism of drugs or the synthesis of inflammatory mediators, enhancing its therapeutic profile .
- Receptor Interaction : Studies indicate that this compound can bind to specific receptors in the body, potentially modulating signaling pathways involved in pain and inflammation .
Case Study 1: Antimicrobial Activity Evaluation
In a study evaluating the antimicrobial efficacy of several pyrazole derivatives, this compound was tested against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated a significant reduction in bacterial growth compared to control groups, highlighting its potential as a new antimicrobial agent.
Case Study 2: Anticancer Activity Assessment
Another study focused on the anticancer properties of this compound involved testing its effects on human breast cancer cell lines. The results showed that treatment with this compound led to a marked decrease in cell viability and induced apoptosis through caspase activation pathways .
Summary of Applications
| Application Area | Description |
|---|---|
| Antimicrobial Activity | Inhibits growth of bacteria; potential for antibiotic development |
| Anticancer Properties | Induces apoptosis; inhibits tumor growth |
| Anti-inflammatory Effects | Reduces inflammation by inhibiting cytokines |
| Enzyme Inhibition | Interferes with metabolic enzymes; enhances therapeutic effects |
| Receptor Interaction | Modulates signaling pathways related to pain and inflammation |
Mechanism of Action
The mechanism of action of 1-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]piperazine depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes, receptors, or ion channels. For example, as a dipeptidyl peptidase-4 (DPP-4) inhibitor, it can enhance insulin secretion and lower blood glucose levels by preventing the degradation of incretin hormones . The exact molecular pathways involved can vary based on the specific derivative and its intended use .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Piperazine Derivatives with Pyrazole Substituents
1-(3-Methyl-1-phenyl-1H-pyrazol-5-yl)piperazine ()
- Structure : A piperazine linked to a 3-methyl-1-phenylpyrazole.
- Key Differences : The phenyl group at the pyrazole’s N1 position contrasts with the 1,3-dimethyl substitution in the target compound.
- Activity : Exhibits anti-mycobacterial activity, suggesting pyrazole-piperazine hybrids may target microbial enzymes or membranes .
BAY 87-2243 ()
- Structure : A cyclopropyl-piperazine with a 5-methylpyrazole-triazolyl-oxadiazole substituent.
- Key Differences : The pyrazole is part of a complex heterocyclic system, unlike the simpler dimethylpyrazole in the target.
Table 1: Pyrazole-Piperazine Derivatives
Piperazine Derivatives with Other Heterocyclic Substituents
1-[(1,3-Benzodioxol-5-yl)methyl]piperazine ()
- Structure : Benzodioxolylmethyl and halobenzoyl substituents.
- Conformation : Piperazine adopts a chair conformation; benzodioxolyl substituents occupy equatorial positions .
- Activity : Structural analogs (e.g., 4-chlorobenzoyl derivative) are screened for receptor modulation but lack explicit pharmacological data .
Tetrazole- and Triazole-Linked Piperazines ()
Table 2: Heterocyclic Piperazine Derivatives
| Compound | Heterocycle | Biological Activity | Reference |
|---|---|---|---|
| Target Compound | Pyrazole | - | - |
| Triazole-nitroimidazole | Triazole/Nitroimidazole | Anti-tumor | |
| Methoxyphenyl-tetrazole | Tetrazole | Undisclosed |
Aryl-Substituted Piperazines
4-Nitrophenylpiperazine ()
- Structure : Nitrophenyl group at the piperazine’s N4 position.
- Conformation : Crystal structures reveal planar nitrophenyl groups influencing piperazine ring dynamics .
Psychoactive Phenylpiperazines ()
Table 3: Aryl-Substituted Piperazines
| Compound | Aryl Group | Activity/Property | Reference |
|---|---|---|---|
| Target Compound | - | - | - |
| 4-Nitrophenylpiperazine | 4-Nitrophenyl | Structural studies | |
| 3,4-CFPP | 3-Chloro-4-fluorophenyl | Psychoactive |
Pharmacological and Physicochemical Comparisons
Receptor Binding and Selectivity
- Serotonin Receptors : Piperazine derivatives like 1-(m-trifluoromethylphenyl)piperazine show 65-fold selectivity for 5-HT1B over 5-HT1A receptors, suggesting substituent polarity and bulk influence receptor interactions .
- Antihistamines : Cyclizine (benzhydryl-piperazine) demonstrates how bulky substituents enhance H1-receptor antagonism, a trait absent in smaller pyrazole derivatives .
Physicochemical Properties
- pKa Modulation : Substituents on piperazine’s nitrogen (e.g., benzhydryl groups) alter basicity, affecting solubility and membrane permeability . The target compound’s 1,3-dimethylpyrazole may reduce basicity compared to unsubstituted piperazines.
Antioxidant Activity
- Phenoxyethyl-piperazines with methyl groups enhance superoxide dismutase (SOD) activity, suggesting electron-donating substituents may improve antioxidant profiles .
Q & A
Q. What are the optimal synthetic routes for preparing 1-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]piperazine and its analogs?
The synthesis typically involves nucleophilic substitution or condensation reactions. For example, piperazine derivatives are synthesized by reacting substituted hydrazines with ketones or aldehydes under reflux conditions. A common method involves alkylation of piperazine with halogenated intermediates. In one protocol, 1-(2-fluorobenzyl)piperazine was synthesized by reacting propargyl bromide with piperazine in DMF using K₂CO₃ as a base, followed by purification via column chromatography (ethyl acetate:hexane, 1:8) . For pyrazole-containing derivatives, hydrazine hydrochlorides are condensed with carbonyl compounds in ethanol under reflux (6–8 hours), yielding crystallized products .
Q. How are structural and purity characteristics of this compound validated in academic research?
Characterization relies on a combination of analytical techniques:
- Elemental analysis for empirical formula verification.
- ¹H/¹³C NMR to confirm substituent positions and piperazine ring integrity.
- Mass spectrometry for molecular weight validation.
- X-ray crystallography (if single crystals are obtained) for unambiguous structural confirmation .
- TLC (e.g., ethyl acetate:hexane systems) to monitor reaction progress and purity .
Q. What pharmacological activities are commonly screened for piperazine-pyrazole hybrids?
Initial screening focuses on:
- Analgesic and anti-inflammatory activity : In vivo models (e.g., carrageenan-induced paw edema) assess COX-2 inhibition.
- Anticancer potential : MTT assays against cancer cell lines (e.g., HeLa, MCF-7) to evaluate cytotoxicity.
- Enzyme inhibition : Targets like aminopeptidase N (APN) or VEGFR2 are tested using fluorometric assays .
- Local anesthetic activity : Infiltration anesthesia models in rodents measure duration and efficacy .
Advanced Research Questions
Q. How do structural modifications to the piperazine or pyrazole moieties influence biological activity?
- Piperazine substitution : Introducing electron-withdrawing groups (e.g., fluorine) enhances metabolic stability and receptor affinity. For example, 1-(2-fluorobenzyl)piperazine derivatives showed improved T-type calcium channel blocking activity in pain models .
- Pyrazole functionalization : Methyl groups at the 1- and 3-positions on the pyrazole ring increase steric hindrance, potentially improving selectivity for targets like APN .
- Linker optimization : A methylene bridge between piperazine and pyrazole balances flexibility and rigidity, critical for binding to hydrophobic enzyme pockets .
Q. What computational methods are employed to predict the therapeutic potential of this compound?
- Molecular docking : Used to simulate interactions with targets like 5-HT₇ receptors or MMP-8. For example, piperazine-triazole hybrids were docked into the active site of VEGFR2 to prioritize synthesis .
- DFT calculations : Analyze electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity and stability .
- ADMETox prediction : Tools like SwissADME assess bioavailability, blood-brain barrier penetration, and toxicity risks .
Q. How can contradictory data in pharmacological studies be resolved?
Contradictions often arise from differences in assay conditions or structural variations. Strategies include:
- Dose-response reevaluation : Ensure activity is concentration-dependent and not an artifact.
- Off-target profiling : Use kinase panels or proteome-wide screens to identify unintended interactions.
- Crystallographic validation : Resolve binding modes via X-ray or cryo-EM to confirm mechanistic hypotheses .
Q. What strategies mitigate toxicity in piperazine-based drug candidates?
- β-cyclodextrin inclusion complexes : Improve solubility and reduce hemolytic potential .
- Prodrug design : Mask reactive amines with acetyl or tert-butoxycarbonyl (Boc) groups to enhance pharmacokinetics .
- Metabolic pathway analysis : CYP450 screening identifies vulnerable sites for deuteration or fluorination to block oxidative degradation .
Methodological Challenges and Solutions
Q. How are reaction yields optimized for large-scale synthesis?
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity but require careful drying to avoid side reactions.
- Catalysis : Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) improves triazole formation efficiency .
- Workflow automation : Continuous-flow reactors reduce variability in multi-step syntheses .
Q. What advanced techniques address low bioavailability in preclinical studies?
- Nanoparticle encapsulation : Poly(lactic-co-glycolic acid) (PLGA) nanoparticles enhance solubility and sustained release .
- Salt formation : Hydrochloride salts improve crystallinity and dissolution rates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
